N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to an ethyl chain substituted with a 1,2,3-triazole ring. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c18-12(13-5-6-17-15-3-4-16-17)9-1-2-10-11(7-9)19-8-14-10/h1-4,7-8H,5-6H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAMYWYDQHHSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3N=CC=N3)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-6-carboxylic acid with 2H-1,2,3-triazole in the presence of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors or batch reactors with precise control over temperature, pressure, and reagent concentrations. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzo[d]thiazole moiety.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in the synthesis of pharmaceuticals and materials.
Biology: In biological research, this compound has been studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for treating conditions such as inflammation and cancer. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their properties.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Analogues
Key Differences
This may improve binding affinity to biological targets like enzymes or receptors. Dimethylaminoethyl substituents (e.g., in ) introduce basicity and solubility advantages, whereas the triazole’s polarity may balance lipophilicity for blood-brain barrier penetration.
Synthetic Complexity :
- Compounds with sulfonamide groups (e.g., ) require coupling with sulfonamide-containing amines, while triazole derivatives may involve click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- The benzofuran-containing analogue in necessitates multi-step synthesis involving amide coupling and heterocyclic ring formation.
Biological Activity: Sulfonamide derivatives (e.g., compound 20) are often explored for antimicrobial applications due to their structural similarity to sulfa drugs . The dimethylaminoethyl-benzofuran hybrid in demonstrates specificity for DNA secondary structures, indicating divergent therapeutic pathways.
Physicochemical Properties
- Solubility : Triazole’s polarity may enhance aqueous solubility compared to lipophilic benzofuran or aryl-sulfonamide derivatives.
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a triazole moiety linked to a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzo[d]thiazole derivatives, including this compound.
-
In Vitro Studies :
- The compound has shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of benzo[d]thiazole have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium .
- A comparative study highlighted that compounds with similar structures demonstrated enhanced activity compared to standard antibiotics like ampicillin and streptomycin .
- Mechanism of Action :
Anticancer Activity
Recent research has also explored the anticancer potential of compounds containing the benzo[d]thiazole scaffold.
- Cell Line Studies :
- In vitro assays indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds were tested against HepG2 liver cancer cells and exhibited low toxicity at concentrations up to 300 μM .
- A notable finding was that thiazole derivatives could induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications in the substituents significantly influenced their antibacterial potency. The most effective compound exhibited an MIC of 0.08 mg/mL against Trichophyton viride, outperforming traditional antifungal agents like ketoconazole .
Case Study 2: Anticancer Properties
Another investigation focused on the ability of benzo[d]thiazole derivatives to inhibit cancer cell proliferation. Compounds were screened for their effects on cell viability using MTT assays, revealing IC50 values in the low micromolar range for several analogs . The study concluded that structural modifications could enhance anticancer activity while maintaining selectivity towards cancerous cells.
Data Summary
Q & A
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction parameters for this compound?
- Integration :
- Process Simulation : Model heat/mass transfer in continuous-flow reactors to minimize byproducts .
- Machine Learning : Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions (e.g., 80°C, 0.5 mol% Pd(OAc)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
